molecular formula C13H13NO2 B13928604 (3-(Benzyloxy)pyridin-4-yl)methanol

(3-(Benzyloxy)pyridin-4-yl)methanol

Cat. No.: B13928604
M. Wt: 215.25 g/mol
InChI Key: IVTAGBDSDLUFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Benzyloxy)pyridin-4-yl)methanol is a pyridine derivative featuring a benzyloxy group at the 3-position and a hydroxymethyl group at the 4-position of the pyridine ring. This compound is of interest in medicinal and synthetic chemistry due to its versatile reactivity, particularly in nucleophilic substitution and oxidation reactions. The benzyloxy group enhances lipophilicity, which can influence pharmacokinetic properties, while the hydroxymethyl group serves as a handle for further functionalization .

Synthesis:
The compound can be synthesized via nucleophilic substitution or protective group strategies. For example, benzylation of a hydroxylated pyridine precursor (e.g., 4-hydroxymethylpyridin-3-ol) using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound in high purity (up to 97% yield) .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(3-phenylmethoxypyridin-4-yl)methanol

InChI

InChI=1S/C13H13NO2/c15-9-12-6-7-14-8-13(12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2

InChI Key

IVTAGBDSDLUFMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CN=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)pyridin-4-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxypyridine and benzyl bromide.

    Reaction Conditions: The reaction between 4-hydroxypyridine and benzyl bromide is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the benzyloxy group.

    Methanol Group Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)pyridin-4-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(3-(Benzyloxy)pyridin-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The benzyloxy group and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural and functional differences between (3-(Benzyloxy)pyridin-4-yl)methanol and its analogues:

Compound Name Core Structure Substituents (Position) Molecular Formula Key Properties/Applications Reference
This compound Pyridine -OCH₂C₆H₅ (3), -CH₂OH (4) C₁₃H₁₃NO₂ Synthetic intermediate, lipophilicity enhancer
[5-(Benzyloxy)-4-(chloromethyl)-3-pyridinyl]methanol Pyridine -OCH₂C₆H₅ (5), -CH₂Cl (4), -CH₂OH (3) C₁₄H₁₄ClNO₂ Higher reactivity (Cl substituent); antimicrobial potential
(2-(Benzyloxy)pyridin-4-yl)methanol Pyridine -OCH₂C₆H₅ (2), -CH₂OH (4) C₁₃H₁₃NO₂ Positional isomer; altered electronic effects
(4-(Benzyloxy)-3-methoxyphenyl)methanol Benzene -OCH₂C₆H₅ (4), -OCH₃ (3), -CH₂OH (1) C₁₅H₁₆O₃ Non-pyridine core; lower metabolic stability
(2-(Benzyloxy)-6-(3,5-difluorophenyl)pyridin-4-yl)methanol Pyridine -OCH₂C₆H₅ (2), -CH₂OH (4), -C₆H₃F₂ (6) C₁₉H₁₅F₂NO₂ Enhanced bioactivity (fluorine effects)

Key Findings from Comparative Studies

Reactivity and Stability: The chloromethyl analogue ([5-(benzyloxy)-4-(chloromethyl)-3-pyridinyl]methanol) exhibits higher electrophilicity due to the Cl substituent, enabling facile nucleophilic substitutions (e.g., with amines or thiols) . In contrast, this compound is less reactive but more stable under acidic conditions due to the absence of labile halogens .

Biological Activity: Fluorinated derivatives, such as (2-(Benzyloxy)-6-(3,5-difluorophenyl)pyridin-4-yl)methanol, show enhanced antimicrobial and antiviral activity compared to non-fluorinated analogues, attributed to fluorine’s electron-withdrawing effects and improved membrane permeability . The benzene-core analogue (4-(Benzyloxy)-3-methoxyphenyl)methanol demonstrates lower metabolic stability in liver microsome assays, likely due to reduced aromatic ring conjugation .

Synthetic Accessibility: this compound is synthesized in high yield (97%) via benzylation of pyridine precursors . Chloromethyl derivatives require additional steps (e.g., chlorination with SOCl₂ or PCl₃), resulting in moderate yields (~60%) .

Physicochemical Properties

Property This compound [5-(Benzyloxy)-4-(chloromethyl)-3-pyridinyl]methanol (2-(Benzyloxy)-6-(3,5-difluorophenyl)pyridin-4-yl)methanol
Molecular Weight (g/mol) 227.25 263.72 327.33
Melting Point (°C) Not reported 138.0 Not reported
LogP (Predicted) 2.1 2.8 3.5
Solubility (mg/mL in EtOH) >50 30-40 10-20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.